![molecular formula C39H54ClFeNNiP2- B6289742 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II) CAS No. 2049086-34-0](/img/structure/B6289742.png)

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

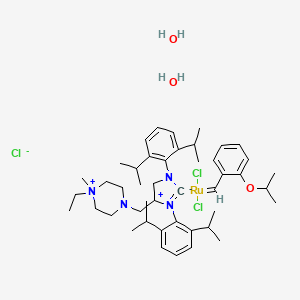

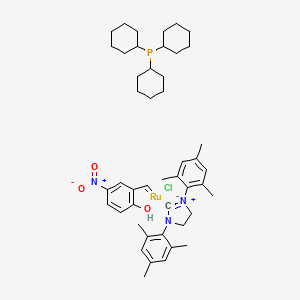

This compound is a complex organometallic compound containing a nickel(II) center. It also contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron(II) center. The presence of phosphine ligands suggests that this compound might be used as a catalyst in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the ferrocene and phosphine moieties. The exact structure would depend on the spatial arrangement of these groups around the nickel(II) center .Chemical Reactions Analysis

As a nickel(II) complex with phosphine ligands, this compound could potentially act as a catalyst in a variety of chemical reactions, such as cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organometallic complex, it would likely be sensitive to air and moisture .Aplicaciones Científicas De Investigación

Catalysis in Asymmetric Synthesis

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II) and similar complexes have been utilized in asymmetric synthesis. For example, nickel complexes with phosphine ligands have been applied in the asymmetric cross-coupling of 1-phenylethylmagnesium chloride with vinyl bromide, achieving modest enantiomeric excess (Hayashi, Konishi, Hioki, Kumada, Ratajczak & Niedbala, 1981) (Hayashi et al., 1981). Additionally, the hydrophosphination of methacrylonitrile catalyzed by nickel complexes with ferrocenylphosphine ligands resulted in chiral 2-cyanopropylphosphines with high enantiomeric excess, indicating its potential in creating asymmetric compounds (Sadow & Togni, 2005) (Sadow & Togni, 2005).

Ligand Influence in Metal Complexes

Research also focuses on how substituents in ligands like ferrocenyl influence the behavior of metal complexes, such as nickel and palladium complexes. In a study, bidentate pyridine-phosphine ligands with different aryl groups, including ferrocenyl, were synthesized and their influence on nickel and palladium complexes' ethene oligomerization behavior was examined (Flapper, Leeuwen, Elsevier & Kamer, 2009) (Flapper et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNPZFMHJBNIDZ-DSWBINGXSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54ClFeNNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

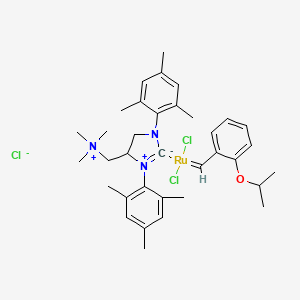

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)